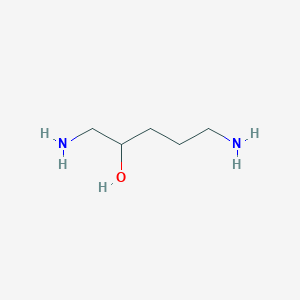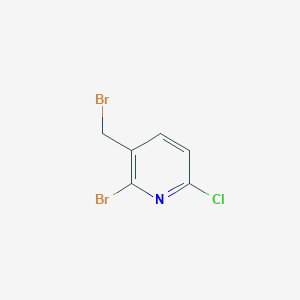
quinoline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene, and the chemical formula C₉H₇N . It is known for its chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions . Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid . When combined, quinoline and sulfuric acid are often used in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing quinoline is the Skraup synthesis. This method involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . The sulfuric acid acts as a dehydrating agent, converting glycerol to acrolein, which then reacts with aniline to form 1,2-dihydroquinoline. This intermediate is further oxidized to quinoline .
Industrial Production Methods
In industrial settings, the Skraup synthesis is often employed due to its efficiency and high yield. The reaction is typically conducted in large reactors where the temperature and concentration of reactants are carefully controlled to optimize the yield and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Quinoline undergoes various types of chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Quinoline can be reduced to form 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: Nitroquinoline, sulfoquinoline, and halogenated quinolines.
Scientific Research Applications
Quinoline and its derivatives have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of quinoline and its derivatives involves interactions with various molecular targets and pathways. For example, quinoline-based antimalarial drugs, such as chloroquine, inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Quinoline derivatives also interact with DNA, proteins, and enzymes, affecting various biological processes .
Comparison with Similar Compounds
Quinoline is structurally similar to other nitrogen-containing heterocyclic compounds, such as:
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Quinoxaline: Contains two nitrogen atoms in the ring structure.
Quinazoline: Contains a fused benzene and pyrimidine ring system.
Uniqueness
Quinoline is unique due to its broad spectrum of biological activities and its versatility in chemical reactions. Its ability to undergo various substitution reactions makes it a valuable building block in the synthesis of complex molecules .
Properties
CAS No. |
54957-90-3 |
|---|---|
Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
quinoline;sulfuric acid |
InChI |
InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4) |
InChI Key |
HEYHFHLPRYIXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


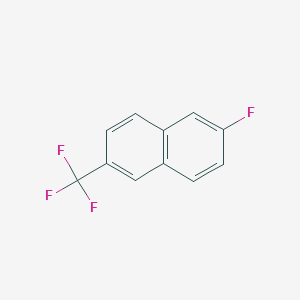
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)
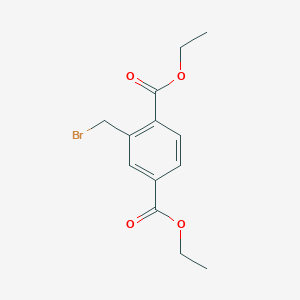

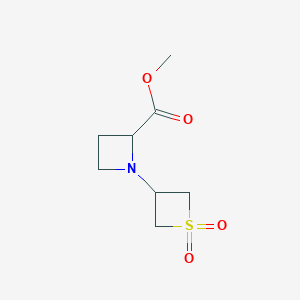


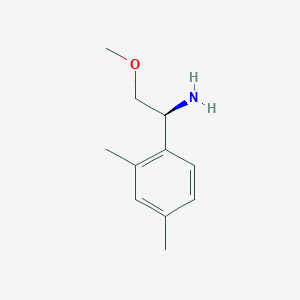
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
